Cas no 703-80-0 (1-(1H-indol-3-yl)ethan-1-one)
1-(1H-indol-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Acetylindole
- 3-Indolyl methyl ketone
- 1-(1H-indol-3-yl)ethanone
- 1-(1H-indol-3-yl)-ethanone
- 3-Acetyl-1H-indole
- 3-indolyl-methyl-ketone
- Acetyl-3-indole
- Ethanone,1-(1H-indol-3-yl)
- Indol-3-yl methyl ketone
- KETONE,INDOL-3-YL METHYL
- NSC 47180
- NSC 58084
- Ketone,indol-3-yl methyl (6CI,7CI,8CI)
- 1-(1H-indol-3-yl)ethan-1-one
- NSC-47180
- AN-068/40177744
- 8MQ
- AM20050446
- 3-Acetylindole, 98%
- AC-4559
- A0849
- AB00460
- NSC-58084
- SCHEMBL50742
- Ethanone, 1-(1H-indol-3-yl)- (9CI)
- WLN: T56 BMJ DV1
- 5RN
- 3-Acetylindole, practical grade
- Q27236784
- A-1380
- AKOS000269096
- SY003989
- CS-W019453
- 3-acetyl indole
- 1-(1H-Indol-3-yl)ethanone #
- KETONE, INDOL-3-YL METHYL
- W10344
- A15764
- BCP26519
- F1727-0313
- DTXSID10220570
- UNII-0HAT270V6U
- BDBM50591351
- EINECS 211-875-5
- STR01618
- 5-21-08-00297 (Beilstein Handbook Reference)
- AB00375940-03
- EN300-36200
- MFCD00005626
- 1-(1~{h}-Indol-3-Yl)ethanone
- NCGC00320872-01
- NSC47180
- FT-0614887
- NS00037052
- 0HAT270V6U
- Ethanone, 1-(1H-indol-3-yl)-
- Acetyl-3-indole [French]
- BRN 0122579
- CHEMBL553944
- CG-0523
- 703-80-0
- NSC58084
- AI3-51299
- DB-011129
- ethanone, 1-(3-indolyl)-
- DTXCID40143061
- ALBB-016823
- CHEBI:231280
- STK802653
- Ethanone, 1-(1H-indol-3-yl)-(9CI)
- 211-875-5
- FA10988
- 1-(1H-Indol-3-yl)ethanone;3-Indolyl methyl ketone
-
- MDL: MFCD00005626
- Inchi: 1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3
- InChI Key: VUIMBZIZZFSQEE-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CNC2C=CC=CC=21
- BRN: 122579
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068414
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 32.9
Experimental Properties
- Color/Form: Tan powder.
- Density: 1.1202 (rough estimate)
- Melting Point: 188-192 °C (lit.)
- Boiling Point: 333.9°C at 760 mmHg
- Flash Point: 163.7℃
- Refractive Index: 1.6070 (estimate)
- PSA: 32.86000
- LogP: 2.37050
- Solubility: Soluble in water.
1-(1H-indol-3-yl)ethan-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- RTECS:OB4520000
- Safety Term:S24/25
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
1-(1H-indol-3-yl)ethan-1-one Customs Data
- HS CODE:29339990
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(1H-indol-3-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192228-10mg |
3-Acetylindole |
703-80-0 | 10mg |
$ 52.00 | 2023-09-09 | ||
| TRC | A192228-50mg |
3-Acetylindole |
703-80-0 | 50mg |
$ 69.00 | 2023-09-09 | ||
| TRC | A192228-100mg |
3-Acetylindole |
703-80-0 | 100mg |
$ 86.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0849-5g |
1-(1H-indol-3-yl)ethan-1-one |
703-80-0 | 98.0%(N) | 5g |
¥240.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0849-25g |
1-(1H-indol-3-yl)ethan-1-one |
703-80-0 | 98.0%(N) | 25g |
¥1190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A194A-25g |
1-(1H-indol-3-yl)ethan-1-one |
703-80-0 | 98% | 25g |
¥175.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A194A-5g |
1-(1H-indol-3-yl)ethan-1-one |
703-80-0 | 98% | 5g |
¥44.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A194A-100g |
1-(1H-indol-3-yl)ethan-1-one |
703-80-0 | 98% | 100g |
¥660.0 | 2022-05-30 | |
| Alichem | A199010162-500g |
3-Acetylindole |
703-80-0 | 97% | 500g |
$375.95 | 2023-09-01 | |
| Fluorochem | 068787-10g |
1-(1H-Indol-3-yl)ethanone |
703-80-0 | 97% | 10g |
£18.00 | 2022-03-01 |
1-(1H-indol-3-yl)ethan-1-one Suppliers
1-(1H-indol-3-yl)ethan-1-one Related Literature
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Ali H. Essa,Reinner I. Lerrick,E?e ?ift?i,Ross W. Harrington,Paul G. Waddell,William Clegg,Michael J. Hall Org. Biomol. Chem. 2015 13 5793
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Yaohang Cheng,Shijie Yu,Yuhang He,Guanghui An,Guangming Li,Zhenyu Yang Chem. Sci. 2021 12 3216
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Qing Shi,Pinhua Li,Xianjin Zhu,Lei Wang Green Chem. 2016 18 4916
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Qing Shi,Pinhua Li,Xianjin Zhu,Lei Wang Green Chem. 2016 18 4916
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Veeranjaneyulu Lanke,Kandikere Ramaiah Prabhu Chem. Commun. 2017 53 5117
Additional information on 1-(1H-indol-3-yl)ethan-1-one
Introduction to 1-(1H-indol-3-yl)ethan-1-one (CAS No. 703-80-0)
1-(1H-indol-3-yl)ethan-1-one, also known as indole-3-acetonitrile, is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, identified by the Chemical Abstracts Service (CAS) number 703-80-0, has gained significant attention due to its unique structural properties and biological activities.
The molecular formula of 1-(1H-indol-3-yl)ethan-1-one is C10H9NO, and it has a molecular weight of 163.18 g/mol. The compound features an indole ring system conjugated with an acetyl group, which confers it with several interesting chemical and biological properties. The indole moiety is a common structural motif found in numerous natural products and pharmaceuticals, making 1-(1H-indol-3-yl)ethan-1-one a valuable intermediate in the synthesis of various bioactive molecules.
In recent years, extensive research has been conducted to explore the potential applications of 1-(1H-indol-3-yl)ethan-1-one. One of the key areas of interest is its role as a precursor in the synthesis of indole derivatives, which are known for their diverse biological activities. For instance, indole derivatives have been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. These properties make them promising candidates for the development of new therapeutic agents.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the use of 1-(1H-indol-3-yl)ethan-1-one as a starting material for the synthesis of novel indole-based compounds with potential antitumor activity. The researchers successfully synthesized a series of indole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that several of these derivatives exhibited significant antiproliferative activity, suggesting their potential as lead compounds for further drug development.
Beyond its applications in medicinal chemistry, 1-(1H-indol-3-yl)ethan-1-one has also been explored for its role in agricultural chemistry. Indole derivatives are known to play important roles in plant growth and development, and recent studies have shown that certain indole-based compounds can enhance plant resistance to environmental stresses such as drought and salinity. A study published in the Journal of Agricultural and Food Chemistry in 2023 investigated the use of 1-(1H-indol-3-yl)ethan-1-one-derived compounds as plant growth regulators. The results indicated that these compounds could significantly improve plant growth and yield under adverse conditions.
The synthetic accessibility of 1-(1H-indol-3-yl)ethan-1-one has also contributed to its popularity as a research tool. Various synthetic routes have been developed to prepare this compound efficiently and cost-effectively. One common method involves the reaction of indole with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the desired product with high yield and purity.
In addition to its synthetic utility, 1-(1H-indol-3-yl)ethan-1-one has been studied for its spectroscopic properties. Its unique electronic structure makes it an interesting subject for UV/Vis spectroscopy and NMR analysis. These spectroscopic techniques provide valuable insights into the electronic transitions and molecular dynamics of the compound, which are crucial for understanding its behavior in various chemical reactions and biological systems.
The stability and solubility characteristics of 1-(1H-indol-3-yl)ethan-1-one are also important considerations for its practical applications. The compound is generally stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. It is moderately soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties need to be taken into account when designing experiments or formulating products containing this compound.
In conclusion, 1-(1H-indol-3-yl)ethan-1-one (CAS No. 703-80-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features, coupled with its versatile synthetic accessibility and biological activities, make it an important molecule for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in advancing our understanding and utilization of indole-based chemistry.
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